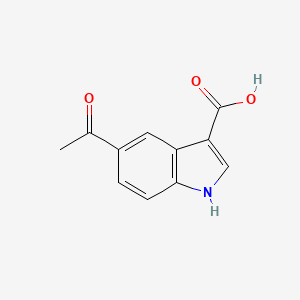
4-Chloro-2,6,8-trimethyl-5-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,6,8-trimethyl-5-nitroquinoline is a chemical compound with the molecular formula C12H11ClN2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a chloro group at the 4th position, three methyl groups at the 2nd, 6th, and 8th positions, and a nitro group at the 5th position on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6,8-trimethyl-5-nitroquinoline typically involves the nitration of 4-chloro-2,6,8-trimethylquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes chlorination, methylation, and nitration steps, each optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions: 4-Chloro-2,6,8-trimethyl-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Amination Products: Formed by replacing the chloro group with an amino group.
Reduced Products: Amino derivatives formed by reducing the nitro group.
Oxidized Products: Carboxylic acids formed by oxidizing the methyl groups.
科学研究应用
4-Chloro-2,6,8-trimethyl-5-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-2,6,8-trimethyl-5-nitroquinoline involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins, leading to antimicrobial and anticancer effects. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
- 4-Chloro-2,6,8-trimethylquinoline
- 4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine
- 4-Chloro-2,6,6-trimethyl-5-phenyl-5,6-dihydro-furo[2,3-d]pyrimidine
Comparison: 4-Chloro-2,6,8-trimethyl-5-nitroquinoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader range of applications in medicinal chemistry and industrial processes.
属性
CAS 编号 |
202979-35-9 |
|---|---|
分子式 |
C12H11ClN2O2 |
分子量 |
250.68 g/mol |
IUPAC 名称 |
4-chloro-2,6,8-trimethyl-5-nitroquinoline |
InChI |
InChI=1S/C12H11ClN2O2/c1-6-4-7(2)12(15(16)17)10-9(13)5-8(3)14-11(6)10/h4-5H,1-3H3 |
InChI 键 |
YGOUQPUHQCZWIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C(C=C(N=C12)C)Cl)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



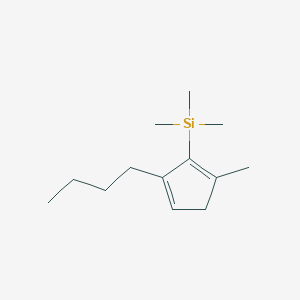
![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)

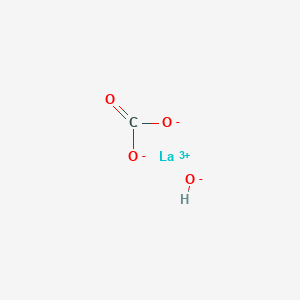
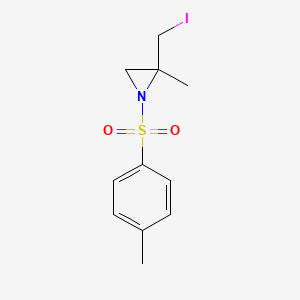
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

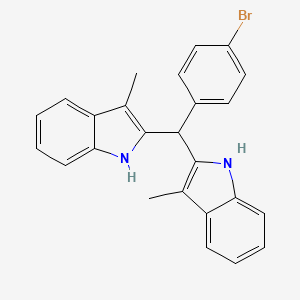
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
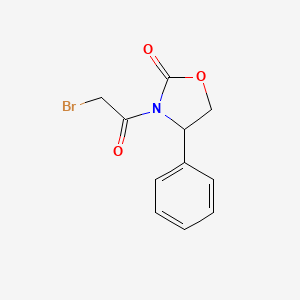
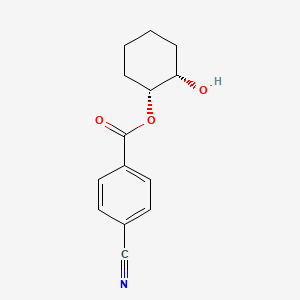
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
